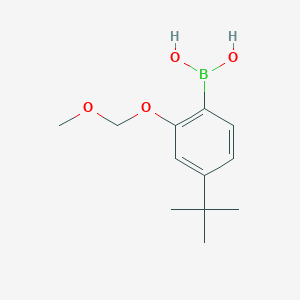

(4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid

Description

(4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid is a boronic acid derivative featuring a tert-butyl group at the para position and a methoxymethoxy substituent at the ortho position on the phenyl ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the boronic acid moiety’s reactivity, while its substituents influence solubility, steric hindrance, and electronic properties . Its molecular formula is C₁₂H₁₉BO₄, with a molecular weight of 246.09 g/mol.

Properties

Molecular Formula |

C12H19BO4 |

|---|---|

Molecular Weight |

238.09 g/mol |

IUPAC Name |

[4-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid |

InChI |

InChI=1S/C12H19BO4/c1-12(2,3)9-5-6-10(13(14)15)11(7-9)17-8-16-4/h5-7,14-15H,8H2,1-4H3 |

InChI Key |

YVOSBNWNBSBEGY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(C)(C)C)OCOC)(O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic Acid

General Synthetic Strategy

The synthesis typically involves three main steps:

- Step 1: Lithiation of a suitably substituted aryl bromide or aryl halide precursor under low temperature.

- Step 2: Electrophilic quenching of the aryl lithium intermediate with a boron electrophile such as trimethyl borate.

- Step 3: Hydrolysis and work-up to yield the boronic acid.

This approach is widely used for arylboronic acids due to its efficiency and relatively mild conditions.

Detailed Preparation Procedure

Starting Material

The precursor is usually 1-bromo-4-(tert-butyl)-2-(methoxymethoxy)benzene or a closely related aryl halide bearing the methoxymethoxy (MOM) protecting group on the ortho position and a tert-butyl group para to the halogen.

Lithiation and Borylation

- Under an inert argon atmosphere, tert-butyllithium (1.52 M solution in pentane) is added dropwise to a tetrahydrofuran (THF) solution of the aryl bromide at -78 °C.

- The mixture is stirred for 1 hour at -78 °C to ensure complete lithiation at the halogen site.

- Trimethyl borate is then added neat to the reaction mixture at -78 °C, and stirring continues for 1-2 hours at this temperature.

- The reaction mixture is gradually warmed to room temperature and stirred for an additional hour to complete the borylation step.

Work-up and Isolation

- The reaction is quenched with saturated aqueous ammonium chloride.

- The mixture is acidified to pH ~3 with acetic acid to hydrolyze boronate esters to boronic acid.

- The product is extracted into dichloromethane, washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.

- The crude product is washed with hexane and dried under vacuum to afford this compound as a colorless powder with yields around 70-75%.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation | tert-Butyllithium (1.52 M in pentane), THF solvent | -78 °C | 1 hour | - | Inert atmosphere (argon) |

| Borylation | Trimethyl borate neat | -78 °C to RT | 2-3 hours | - | Stirring, gradual warming |

| Work-up | Saturated NH4Cl, acidification with acetic acid, extraction | Room temperature | 1 hour | - | Extraction with dichloromethane |

| Isolation | Washing with hexane, drying under reduced pressure | Room temperature | - | 71% | Colorless powder obtained |

Research Findings and Analytical Data

Spectroscopic Characterization

- [^1H NMR (CDCl3)](pplx://action/followup): Characteristic signals include tert-butyl singlet (~1.3 ppm), aromatic protons between 6.8-7.8 ppm, and methoxymethoxy protons (OCH3 and OCH2) around 3.3-5.0 ppm.

- [^13C NMR](pplx://action/followup): Signals corresponding to aromatic carbons, tert-butyl carbons, and methoxymethoxy carbons are consistent with the expected structure.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of 237.3 g/mol.

- Yield Consistency: Multiple independent preparations report yields in the range of 70-75%, confirming reproducibility.

Comparative Yields from Literature

Chemical Reactions Analysis

Types of Reactions

(4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

Cross-Coupling: Biaryl compounds are the major products.

Oxidation: Phenolic compounds are formed.

Substitution: The products depend on the nucleophile used.

Scientific Research Applications

(4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Biology: Boronic acids are known to inhibit serine proteases, making them useful in studying enzyme mechanisms.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide. In biological systems, boronic acids can inhibit enzymes by forming covalent bonds with active site serine residues.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents significantly alter reactivity and applications:

Key Observations :

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency varies with substituent effects:

- The target compound’s tert-butyl group may necessitate optimized catalysts (e.g., Pd(amphos)Cl₂) or elevated temperatures for efficient coupling, as seen in analogous tert-butyl-containing boronic acids .

- In contrast, [4-(methoxymethoxy)phenyl]boronic acid () reacts rapidly under mild conditions due to reduced steric bulk .

- Methyl-substituted analogs (e.g., ) exhibit intermediate reactivity, balancing steric and electronic effects .

Enzyme Inhibition Potential

Boronic acids with methoxy-derived substituents show promise as enzyme inhibitors. For example:

- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A .

- The target compound’s methoxymethoxy group may similarly enhance binding to biological targets, though its tert-butyl group could limit membrane permeability .

Biological Activity

(4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with diols, which can enhance selectivity in drug delivery systems, particularly in targeting cancer cells. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antibacterial effects, and potential applications in drug delivery.

The compound is characterized by the following chemical structure:

- Chemical Formula : C13H19B O4

- Molecular Weight : 233.10 g/mol

1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties:

- Mechanism of Action : Boronic acids can inhibit proteasomes, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that similar compounds can induce growth inhibition by stopping the cell cycle at the G2/M phase in U266 cells .

- IC50 Values : The compound has shown promising IC50 values in various assays, indicating its potency against cancer cell lines. For example, derivatives of boronic acids have been reported with IC50 values as low as 6 nM against autotaxin, a key enzyme in tumor progression .

2. Antibacterial Activity

Boronic acids have also demonstrated antibacterial properties:

- Mechanism : The interaction of boronic acids with bacterial enzymes can disrupt biofilm formation and bacterial proliferation. Studies have highlighted the effectiveness of certain boronic acid derivatives against Pseudomonas aeruginosa, a common pathogen in immunocompromised patients .

- Case Studies : In vitro studies showed that specific boronic acid derivatives inhibited bacterial growth with low Ki values, suggesting strong binding affinity to target enzymes involved in bacterial resistance .

Applications in Drug Delivery

Boronic acids are increasingly being studied for their role in drug delivery systems:

- Glucose-Sensitive Systems : Recent advancements have led to the development of glucose-responsive polymer carriers based on phenylboronic acid derivatives. These systems can release drugs selectively in response to glucose levels, making them suitable for diabetes management .

- Targeted Delivery : The ability of boronic acids to form reversible covalent bonds with diols present on the surface of cancer cells enhances the selectivity of drug delivery systems, potentially improving therapeutic outcomes while minimizing side effects .

Research Findings and Tables

Q & A

Q. What are the common synthetic routes for (4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid in academic research?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides or triflates. A two-step approach is often employed:

- Step 1 : Preparation of the boronic ester precursor (e.g., pinacol boronate) from halogenated intermediates.

- Step 2 : Coupling with a functionalized aryl halide under inert conditions (e.g., N₂ atmosphere) in solvents like 1,2-dimethoxyethane or THF, with a base (e.g., Na₂CO₃) . The tert-butyl and methoxymethoxy groups are introduced via protective group strategies to prevent undesired side reactions during coupling .

Q. How is this compound characterized in academic research?

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, the tert-butyl group appears as a singlet at ~1.3 ppm in ¹H NMR .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>97% by area) under gradient elution conditions (e.g., acetonitrile/water) .

- Mass Spectrometry (MS) : ESI-MS or LC-MS to verify molecular weight (e.g., [M+H]⁺ peaks) .

- Melting Point Analysis : Reported range 208–210°C for related boronic acids .

Q. What role does this compound play in Suzuki-Miyaura coupling reactions?

It acts as a boron nucleophile , enabling aryl-aryl bond formation. Its sterically hindered tert-butyl group improves regioselectivity in couplings by reducing undesired homocoupling. For example, in synthesizing meta-terphenyl-linked donor-acceptor dyads, it facilitates controlled conjugation for charge-transfer studies . Reaction conditions (e.g., ligand choice, solvent polarity) are optimized to balance reactivity and stability of the boronic acid .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions using this boronic acid?

Key strategies include:

- Ligand Selection : Bulky ligands (e.g., SPhos) enhance catalytic efficiency by stabilizing Pd intermediates .

- Moisture Control : Anhydrous solvents and inert atmospheres prevent boronic acid decomposition .

- Base Optimization : Mild bases (e.g., K₃PO₄) reduce side reactions compared to strong bases like NaOH .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield in model systems .

Q. What are the implications of its reversible binding with carbohydrates for sensor development?

The boronic acid moiety forms reversible covalent bonds with diols (e.g., glucose), enabling applications in:

- Biosensors : Immobilization on electrodes or polymers for glucose detection via electrochemical impedance .

- Drug Delivery : Functionalization of nanoparticles for targeted release in high-glucose environments (e.g., tumors) . Binding affinity (Ka ~10²–10³ M⁻¹) is tunable by modifying the aryl substituents to match target carbohydrate structures .

Q. How does the tert-butyl group influence the compound’s stability and reactivity?

- Steric Protection : The bulky tert-butyl group shields the boronic acid from hydrolysis, enhancing stability in aqueous media (e.g., pH 7.4 PBS buffer) .

- Electronic Effects : Electron-donating methoxymethoxy groups increase boronic acid acidity (pKa ~8.5), improving reactivity in cross-couplings .

- Crystallinity : Improves crystallinity for X-ray diffraction studies, aiding structural validation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this boronic acid?

- Cross-Validation : Replicate reactions using identical conditions (e.g., catalyst loading, solvent) from conflicting studies .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., protodeboronation products) that may artificially lower yields .

- Computational Modeling : DFT calculations to predict thermodynamic feasibility of proposed pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.